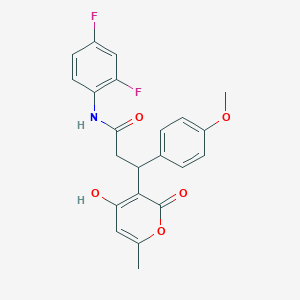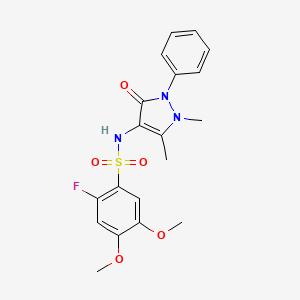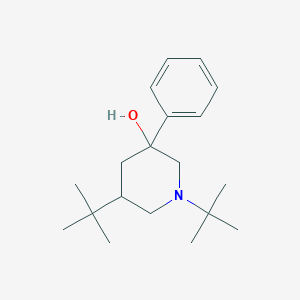![molecular formula C24H19BrN2O7 B11050540 3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound features a fused furochromene ring system with various functional groups. Its full chemical name is quite a mouthful, but let’s break it down:
3-(3-bromo-4,5-dimethoxyphenyl): This part of the molecule contains a bromine atom and two methoxy groups attached to a phenyl ring.
N-(5-methyl-1,2-oxazol-3-yl): Here, we have an oxazole ring with a methyl group attached.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: The core structure consists of a furochromene ring fused with a carbonyl group (oxo) and an amide functionality.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following transformations:
Bromination: Start with 3,4,5-trimethoxybenzaldehyde and brominate it to obtain 3-bromo-4,5-dimethoxybenzaldehyde.
Oxazole Formation: React the brominated aldehyde with methylamine and glyoxal to form the N-(5-methyl-1,2-oxazol-3-yl) moiety.
Furochromene Formation: Cyclize the oxazole-containing compound with a suitable precursor to form the furochromene ring system.
Amidation: Finally, introduce the carboxamide group to complete the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale preparation.
Análisis De Reacciones Químicas
This compound can participate in various reactions:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: The bromine atom can undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and regioselectivity. For example, reduction could yield a dihydrofurochromene derivative.
Aplicaciones Científicas De Investigación
This compound’s versatility makes it valuable in various fields:
Medicine: Investigate its potential as an anticancer agent or for other therapeutic purposes.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Consider applications in materials science or drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C24H19BrN2O7 |
|---|---|
Peso molecular |
527.3 g/mol |
Nombre IUPAC |
3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C24H19BrN2O7/c1-11-8-17(27-34-11)26-23(28)22-18(12-9-14(25)21(31-3)16(10-12)30-2)19-20(33-22)13-6-4-5-7-15(13)32-24(19)29/h4-10,18,22H,1-3H3,(H,26,27,28) |
Clave InChI |
AKTGGYQQPACBDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)


![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)

![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B11050489.png)
![1-cycloheptyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050494.png)
![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)

![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
